3H-Pyrazol-3-one, 1,2-dihydro-1-(4-methoxyphenyl)-5-methyl-2-(3-(4-(4-methyl-2-pyridinyl)-1-piperazinyl)propyl)-, hydrochloride
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Overview
Description
3H-Pyrazol-3-one, 1,2-dihydro-1-(4-methoxyphenyl)-5-methyl-2-(3-(4-(4-methyl-2-pyridinyl)-1-piperazinyl)propyl)-, hydrochloride is a synthetic organic compound. It belongs to the class of pyrazolones, which are known for their diverse biological activities. This compound is characterized by its complex structure, which includes a pyrazolone core, a methoxyphenyl group, a methyl group, and a piperazinylpropyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrazol-3-one, 1,2-dihydro-1-(4-methoxyphenyl)-5-methyl-2-(3-(4-(4-methyl-2-pyridinyl)-1-piperazinyl)propyl)-, hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the pyrazolone core, followed by the introduction of the methoxyphenyl group, the methyl group, and the piperazinylpropyl side chain. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing large-scale reactors. The process would also involve purification steps, such as crystallization or chromatography, to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
3H-Pyrazol-3-one, 1,2-dihydro-1-(4-methoxyphenyl)-5-methyl-2-(3-(4-(4-methyl-2-pyridinyl)-1-piperazinyl)propyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, the compound could be explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3H-Pyrazol-3-one, 1,2-dihydro-1-(4-methoxyphenyl)-5-methyl-2-(3-(4-(4-methyl-2-pyridinyl)-1-piperazinyl)propyl)-, hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3H-Pyrazol-3-one, 1,2-dihydro-1-(4-methoxyphenyl)-5-methyl-2-(3-(4-(4-methyl-2-pyridinyl)-1-piperazinyl)propyl)-, hydrochloride include other pyrazolone derivatives with different substituents. Examples include:
- 3H-Pyrazol-3-one, 1,2-dihydro-1-phenyl-5-methyl-2-(3-(4-piperidinyl)propyl)-
- 3H-Pyrazol-3-one, 1,2-dihydro-1-(4-chlorophenyl)-5-methyl-2-(3-(4-(2-pyridinyl)-1-piperazinyl)propyl)-
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities. The presence of the methoxyphenyl group, the methyl group, and the piperazinylpropyl side chain may confer unique properties compared to other pyrazolone derivatives.
Properties
CAS No. |
104417-37-0 |
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Molecular Formula |
C24H32ClN5O2 |
Molecular Weight |
458.0 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-5-methyl-2-[3-[4-(4-methylpyridin-2-yl)piperazin-1-yl]propyl]pyrazol-3-one;hydrochloride |
InChI |
InChI=1S/C24H31N5O2.ClH/c1-19-9-10-25-23(17-19)27-15-13-26(14-16-27)11-4-12-28-24(30)18-20(2)29(28)21-5-7-22(31-3)8-6-21;/h5-10,17-18H,4,11-16H2,1-3H3;1H |
InChI Key |
AEKOKAUBJSEYJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)N2CCN(CC2)CCCN3C(=O)C=C(N3C4=CC=C(C=C4)OC)C.Cl |
Origin of Product |
United States |
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